Hsp90-IN-30f

Hsp90 inhibitor NSCLC Drug Discovery

Hsp90-IN-30f (compound 30f) is a synthetic small-molecule inhibitor of the N-terminal ATP-binding pocket of heat shock protein 90 (Hsp90), identified from a series of resorcinol-based N-benzyl benzamide derivatives. It exhibits potent Hsp90α inhibitory activity with an IC50 of 5.3 nM and suppresses the growth of H1975 non-small cell lung cancer (NSCLC) cells with a GI50 of 0.42 μM.

Molecular Formula C22H28N2O4
Molecular Weight 384.48
Cat. No. B1192873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsp90-IN-30f
SynonymsHsp90IN-30f;  Hsp90-IN30f;  Hsp90IN30f;  Hsp90-IN-30f
Molecular FormulaC22H28N2O4
Molecular Weight384.48
Structural Identifiers
SMILESO=C(N(C)CC1=CC=C(C(NCCC)=O)C=C1)C2=CC(C(C)C)=C(O)C=C2O
InChIInChI=1S/C22H28N2O4/c1-5-10-23-21(27)16-8-6-15(7-9-16)13-24(4)22(28)18-11-17(14(2)3)19(25)12-20(18)26/h6-9,11-12,14,25-26H,5,10,13H2,1-4H3,(H,23,27)
InChIKeyFPLRZXZDCUKVAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hsp90-IN-30f Procurement Guide: A Resorcinol-Based N-Benzyl Benzamide Hsp90 Inhibitor for Preclinical Cancer Research


Hsp90-IN-30f (compound 30f) is a synthetic small-molecule inhibitor of the N-terminal ATP-binding pocket of heat shock protein 90 (Hsp90), identified from a series of resorcinol-based N-benzyl benzamide derivatives. [1] It exhibits potent Hsp90α inhibitory activity with an IC50 of 5.3 nM and suppresses the growth of H1975 non-small cell lung cancer (NSCLC) cells with a GI50 of 0.42 μM. [1] The compound has demonstrated in vivo efficacy in an H1975 xenograft model and exhibits a clean cytochrome P450 inhibition profile, making it a valuable tool compound for cancer biology and drug discovery programs. [1]

Why In-Class Substitution of Hsp90-IN-30f Is Not Recommended Without Quantitative Cross-Validation


Hsp90 inhibitors encompass a structurally diverse set of chemotypes—including ansamycins, purines, and resorcinols—that bind to overlapping but not identical conformations of the ATP-binding pocket, resulting in divergent client protein degradation profiles, cell-line selectivity, and metabolic liability. [1][2] Compounds within the same structural class as Hsp90-IN-30f, such as AUY922 and ganetespib, can exhibit marked differences in CYP450 inhibition and oxidative metabolism that directly impact in vivo pharmacokinetics and combinability with other oncology agents. [3] Simple substitution based on class membership, without quantitative confirmation of binding affinity, cellular GI50, and CYP inhibition profile under matched assay conditions, risks selecting a compound with unforeseen metabolic interactions or reduced target engagement.

Hsp90-IN-30f: Quantitative Evidence of Differentiation Against Comparator Hsp90 Inhibitors


Hsp90α Binding Affinity of Hsp90-IN-30f Compared with the Clinical Inhibitor AUY922

Hsp90-IN-30f exhibits an Hsp90α IC50 of 5.3 nM, placing it among the most potent N-terminal Hsp90 inhibitors reported. [1] For comparison, the clinical resorcinol-based inhibitor AUY922 (luminespib) demonstrates a reported Kd of 7.3–7.9 nM against Hsp90α and an IC50 of 21 nM in an ATPase assay. [2] While assay formats differ (IC50 vs. Kd/ATPase), Hsp90-IN-30f's 5.3 nM IC50 falls within the same low-nanomolar potency tier as clinically advanced compounds, supporting its utility as a high-potency chemical probe.

Hsp90 inhibitor NSCLC Drug Discovery

Antiproliferative Activity of Hsp90-IN-30f in H1975 NSCLC Cells Compared with the Classic Hsp90 Inhibitor 17-AAG

Hsp90-IN-30f achieved a GI50 of 0.42 μM against the EGFR-mutant, gefitinib-resistant H1975 NSCLC cell line. [1] In contrast, the prototypical ansamycin Hsp90 inhibitor 17-AAG (tanespimycin) exhibits a reported GI50 of approximately 3.1 μM in H1975 cells under comparable 72-hour exposure conditions. [2] This represents a >7-fold greater antiproliferative potency for Hsp90-IN-30f relative to 17-AAG in this clinically relevant drug-resistant NSCLC model.

Hsp90 inhibitor NSCLC Drug Discovery

Cytochrome P450 Inhibition Profile of Hsp90-IN-30f Enabling Safer Polypharmacy Studies

Hsp90-IN-30f was evaluated against five major human cytochrome P450 isoforms (1A2, 2C9, 2C19, 2D6, and 3A) and exhibited IC50 values >5 μM across all isoforms tested. [1] This classifies Hsp90-IN-30f as having a low drug-drug interaction (DDI) liability by standard pharmaceutical criteria (IC50 > 5 μM threshold). [2] In contrast, the clinical resorcinol Hsp90 inhibitor ganetespib (STA-9090) has been reported to inhibit CYP3A4 with an IC50 of 0.28 μM, indicating a higher potential for CYP-mediated DDI. [3]

Hsp90 inhibitor Drug Metabolism Drug Discovery

Client Protein Degradation Signature Induced by Hsp90-IN-30f Demonstrates Broad Pathway Suppression

Hsp90-IN-30f treatment in H1975 cells resulted in robust reduction of Hsp90 client protein levels, including Her2, EGFR, Met, Akt, and c-Raf, accompanied by cleavage of PARP, Caspase 3, and Caspase 8, confirming apoptosis induction. [1] This multi-client degradation signature indicates simultaneous suppression of multiple oncogenic signaling nodes. For comparison, the Hsp90 inhibitor HSP90-IN-30 (compound 3e), which shares a similar nomenclature but is structurally distinct, inhibits HIF-1 transcriptional activity with an IC50 of 2.16 μM under hypoxia, a client-specific endpoint that does not capture degradation of the broader client panel demonstrated here.

Hsp90 inhibitor Cancer Biology Drug Discovery

In Vivo Xenograft Efficacy of Hsp90-IN-30f with Tolerability Supporting Preclinical Use

Hsp90-IN-30f demonstrated in vivo tumor growth inhibition in a subcutaneous H1975 NSCLC xenograft model in NOD-scid IL2Rγnull mice, without noticeable abnormal behavior or body weight changes. [1] Immunostaining and western immunoblot analysis of EGFR, Met, and Akt in xenograft tumor tissue confirmed target engagement and client protein degradation in vivo. [1] This contrasts with many early-generation Hsp90 inhibitors such as geldanamycin and its derivatives, which frequently exhibit dose-limiting hepatotoxicity in preclinical models, constraining their therapeutic window. [2]

Hsp90 inhibitor NSCLC Drug Discovery

Hsp90-IN-30f: Recommended Application Scenarios Based on Quantitative Evidence


Target Validation in Drug-Resistant EGFR-Mutant NSCLC Models

Hsp90-IN-30f is particularly suited for Hsp90 target validation studies in gefitinib-resistant H1975 NSCLC xenograft models, where its GI50 of 0.42 μM and in vivo client protein degradation have been directly confirmed. [1] The demonstrated ~7-fold greater antiproliferative potency against H1975 cells compared to 17-AAG further supports its use in evaluating Hsp90 inhibition as a strategy to overcome EGFR TKI resistance.

Combination Therapy Studies Requiring Low DDI Risk

For in vivo polypharmacy or combination chemotherapy experiments, Hsp90-IN-30f's clean CYP450 inhibition profile (IC50 >5 μM for 1A2, 2C9, 2C19, 2D6, and 3A) makes it a preferred Hsp90 inhibitor over compounds like ganetespib that exhibit significant CYP3A4 inhibition. [1][2] This minimizes confounding pharmacokinetic interactions when co-administered with CYP-metabolized anticancer agents.

Multi-Pathway Oncogenic Signaling Suppression Studies

Researchers investigating simultaneous blockade of EGFR, Met, and Akt signaling cascades should select Hsp90-IN-30f based on its demonstrated ability to degrade Her2, EGFR, Met, Akt, and c-Raf in H1975 cells. [1] This broad client degradation signature, coupled with induction of PARP, Caspase 3, and Caspase 8 cleavage, enables single-agent interrogation of multiple oncogenic pathways, avoiding the need for multi-drug cocktails.

Pharmacodynamic Biomarker Development Using In Vivo Target Engagement

Hsp90-IN-30f can serve as a reference compound for pharmacodynamic (PD) biomarker assay development, given that its in vivo target engagement has been validated through immunostaining and western immunoblot analysis of EGFR, Met, and Akt in xenograft tumor tissue. [1] The compound's tolerability profile in xenograft-bearing mice allows repeated dosing schedules needed for time-course PD studies.

Quote Request

Request a Quote for Hsp90-IN-30f

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.